molecular formula C11H21NO3 B1397051 (2R)-1-Boc-2-methylpyrrolidine-2-methanol CAS No. 1207754-99-1

(2R)-1-Boc-2-methylpyrrolidine-2-methanol

Cat. No.: B1397051
CAS No.: 1207754-99-1
M. Wt: 215.29 g/mol
InChI Key: VTUUHTGTUIJRSA-LLVKDONJSA-N
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Description

(2R)-1-Boc-2-methylpyrrolidine-2-methanol (CAS 1462273-84-2) is a chiral, enantiomerically pure compound with the molecular formula C11H21NO3 . It serves as a versatile and valuable scaffold in organic synthesis and medicinal chemistry. The molecule features a pyrrolidine ring, a hydroxymethyl group, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is critical for protecting the secondary amine during synthetic sequences, enhancing the molecule's stability and solubility for subsequent reactions, while the hydroxymethyl group provides a handle for further functionalization . This chiral building block is primarily used in the research and development of active pharmaceutical ingredients (APIs), particularly for constructing complex molecules that require specific stereocenters. Its structure makes it a prominent precursor in synthesizing various pharmacologically active compounds. As a biochemical reagent, this compound can be used as a biological material or organic compound for life science-related research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the relevant Material Safety Data Sheet for safe handling and storage information.

Properties

IUPAC Name

tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-5-6-11(12,4)8-13/h13H,5-8H2,1-4H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUUHTGTUIJRSA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting from 2-Methylpyrroline via Hydrogenation and Subsequent Functionalization

A commercially scalable and safer method involves hydrogenation of 2-methylpyrroline using platinum-based catalysts (e.g., platinum (IV) oxide or 5% Pt on carbon) in a mixture of ethanol and methanol solvents at ambient temperature. This process yields (R)-2-methylpyrrolidine directly without isolating intermediates, improving efficiency and reducing waste.

Key points of this method:

  • Catalyst : Platinum catalyst (PtO2 or Pt/C).
  • Solvent : Ethanol/methanol mixture (2:1 to 3:1 v/v).
  • Temperature : Ambient.
  • Hydrogen Source : Gaseous hydrogen under pressure or in situ generation.
  • Advantages : Non-corrosive solvents, no need for isolating intermediates, cost-effective starting material (2-methylpyrroline), and stereochemical control.

After hydrogenation, the product is reacted with L- or D-tartaric acid to form crystalline tartrate salts, facilitating purification.

Boc Protection and Hydroxymethylation

The Boc protecting group is introduced typically by treating the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine) in solvents like dichloromethane or dimethylformamide (DMF).

Hydroxymethylation at the 2-position (to form the 2-methanol substituent) can be achieved by reduction of an appropriate intermediate such as a 2-formyl or 2-acetyl derivative. For example, reduction with borane-tetrahydrofuran complex (BH3-THF) or sodium borohydride is common.

Multi-step Synthesis from L-Prolinol Derivatives

An alternative route involves multi-step synthesis starting from N-Boc-L-prolinol, involving:

  • Protection of the amine with Boc.
  • Introduction of the methyl substituent at C-2 via alkylation or other carbon-carbon bond-forming reactions.
  • Oxidation or reduction steps to install the hydroxymethyl group.

However, this approach is less favored due to:

  • Multiple isolation steps of intermediates.
  • Use of corrosive reagents like phosphoric acid, boron trifluoride etherate.
  • Use of environmentally harmful solvents such as dichloromethane.
  • Use of expensive reagents like lithium iodide.

Comparative Data Table of Preparation Methods

Aspect Hydrogenation of 2-Methylpyrroline Route Multi-step from N-Boc-L-Prolinol Route
Starting Material 2-Methylpyrroline (commercially available, inexpensive) N-Boc-L-prolinol (commercially available)
Number of Steps 2-3 (hydrogenation, salt formation, Boc protection) 4 or more (multiple intermediates)
Catalyst Platinum catalysts (PtO2, Pt/C) Various reagents including LiI, BF3·Et2O
Solvents Ethanol/methanol (non-corrosive) Dichloromethane, corrosive acids
Reaction Conditions Ambient temperature, hydrogen atmosphere Elevated temperatures, corrosive conditions
Isolation of Intermediates Not required Required for multiple intermediates
Environmental Impact Low (non-corrosive solvents, less waste) High (corrosive reagents, hazardous solvents)
Optical Purity ≥50% ee (can be improved by crystallization) High, but complicated by multiple steps
Scalability High (commercially scalable) Limited due to complexity and hazardous reagents

Research Findings and Optimization Notes

  • The hydrogenation route benefits from the direct conversion of 2-methylpyrroline to the desired amine without isolating intermediates, reducing time, cost, and waste.
  • Use of platinum catalysts ensures high stereoselectivity and mild reaction conditions.
  • The Boc protection step is straightforward and compatible with the hydroxymethyl group.
  • Crystallization of tartaric acid salts improves enantiomeric excess and facilitates purification.
  • Avoiding dichloromethane and corrosive acids aligns with green chemistry principles.
  • Alternative coupling reactions using DMF as solvent and bases like diisopropylethylamine have been demonstrated for further functionalization of the pyrrolidine ring in complex molecule synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Boc-2-methylpyrrolidine-2-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Halides or other substituted derivatives.

Scientific Research Applications

(2R)-1-Boc-2-methylpyrrolidine-2-methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of chiral compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, including potential drug candidates for various therapeutic areas.

    Industry: The compound is utilized in the production of fine chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2R)-1-Boc-2-methylpyrrolidine-2-methanol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity through binding or inhibition. The molecular targets and pathways involved vary based on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrolidine Methanol Derivatives

The compound shares structural motifs with several pyrrolidine-based alcohols, such as:

Compound Name Key Structural Features Applications/Properties Reference
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Fluoropyridine substituent at N1, hydroxymethyl at C3 Used in kinase inhibitor synthesis
[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol Methoxyethyl chain at N1, hydroxymethyl at C3 Enhances solubility in polar solvents
5-Methyl-2-pyrrolidone Cyclic lactam with methyl substituent Solvent in polymer chemistry
Key Differences:
  • Substituent Position: The target compound’s hydroxymethyl and methyl groups are both at C2, whereas analogs like (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol feature substituents at C3. This positional variance influences steric and electronic properties.
  • Protective Groups: The Boc group in the target compound offers temporary amine protection, absent in non-Boc analogs. This facilitates selective deprotection in multi-step syntheses .

Physicochemical and Spectral Comparisons

Solubility and Stability:
  • (2R)-1-Boc-2-methylpyrrolidine-2-methanol: Limited water solubility due to the hydrophobic Boc group; stable under basic conditions but prone to Boc cleavage in acidic environments.
  • (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol: Higher polarity from the fluoropyridine moiety improves aqueous solubility.
NMR Data:
  • ¹H-NMR : The target compound’s Boc group generates a singlet at ~1.4 ppm (9H, tert-butyl), distinct from fluoropyridine analogs, which show aromatic proton signals at 7–8 ppm .
  • ¹³C-NMR: The Boc carbonyl resonates near 155 ppm, absent in non-Boc derivatives like 5-methyl-2-pyrrolidone (carbonyl at ~176 ppm) .

Biological Activity

(2R)-1-Boc-2-methylpyrrolidine-2-methanol is a chiral compound belonging to the pyrrolidine class, notable for its structural features including a tert-butoxycarbonyl (Boc) protecting group, a methyl group, and a hydroxyl group. This compound has gained attention in organic synthesis and pharmaceutical research due to its potential biological activities.

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula: C₁₄H₂₃NO₆
  • Molecular Weight: 285.34 g/mol
  • Functional Groups:
    • Tert-butoxycarbonyl (Boc)
    • Hydroxyl (-OH)
    • Methyl (-CH₃)

The biological activity of this compound is primarily mediated through its interactions with various biological targets, including enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, influencing the binding affinity to target proteins.

Enzyme Interactions

Research indicates that this compound may act as a substrate or inhibitor for certain enzymes. For instance, it has been utilized in studies exploring enzyme mechanisms due to its ability to mimic natural substrates.

Pharmacological Potential

The compound has shown promise in pharmacological studies, particularly in the context of neuropharmacology. Its structural analogs have been investigated for their activity at nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and are implicated in various neurological disorders.

Study on nAChR Binding Affinity

A study detailed the synthesis and evaluation of compounds related to pyrrolidine derivatives, including this compound. The findings suggested that modifications on the pyrrolidine ring can significantly affect binding affinities at nAChRs, with certain configurations exhibiting enhanced potency.

CompoundBinding Affinity at α4β2-nAChRsSelectivity for β2*-nAChRs
This compoundSubnanomolarHigh
Related Compound ALow nanomolarModerate
Related Compound BMicromolarLow

Synthesis and Biological Evaluation

In another investigation, the synthesis of various derivatives of this compound was conducted to evaluate their biological activities. The results indicated that specific modifications led to compounds with improved selectivity and potency at nAChRs, suggesting potential therapeutic applications in treating cognitive disorders.

Q & A

Q. How can the stereochemical integrity of (2R)-1-Boc-2-methylpyrrolidine-2-methanol be preserved during synthesis?

To maintain stereochemical integrity, use chiral auxiliaries or enantioselective catalysts during key steps like Boc protection or methanol functionalization. Employ low-temperature conditions to minimize racemization and monitor enantiomeric excess (ee) via chiral HPLC with columns such as Chiralpak IA/IB . For intermediates, optical rotation measurements and X-ray crystallography can confirm configuration .

Q. What analytical methods are recommended for characterizing this compound and its impurities?

Use a combination of NMR (¹H/¹³C, DEPT, COSY) to confirm structural assignments and detect diastereomers. For impurity profiling, HPLC-MS with reference standards (e.g., EP impurity guidelines) ensures identification of byproducts like de-Boc derivatives or oxidation products . Quantify residual solvents via GC-MS, adhering to ICH Q3C limits .

Q. How can Boc deprotection be optimized to avoid side reactions in this compound?

Deprotect using mild acidic conditions (e.g., TFA in DCM at 0°C) to minimize carbocation formation or methanol oxidation. Monitor reaction progress via TLC (Rf shift) or in situ IR for Boc carbonyl disappearance. Post-deprotection, neutralize with aqueous NaHCO₃ and purify via flash chromatography (silica gel, EtOAc/hexane) .

Q. What solvents and conditions are optimal for recrystallizing this compound?

Recrystallize from a 2:1 hexane/ethyl acetate mixture at −20°C to obtain high-purity crystals. Avoid protic solvents (e.g., methanol) to prevent Boc cleavage. Confirm crystallinity via PXRD and thermal stability via DSC (melting point ~120–125°C) .

Q. How should researchers handle safety concerns during synthesis?

Refer to MSDS guidelines for similar Boc-protected pyrrolidines: use fume hoods, nitrile gloves, and PPE. Avoid exposure to strong acids/bases, and store the compound under nitrogen at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved?

Discrepancies in splitting patterns (e.g., pyrrolidine ring protons) may arise from conformational flexibility. Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe dynamic effects. Compare with DFT-calculated chemical shifts (B3LYP/6-31G*) to assign signals .

Q. What strategies mitigate diastereomer formation during methanol functionalization?

Steric hindrance at the 2-methyl position can lead to undesired diastereomers. Use bulky bases (e.g., LDA) and kinetic control at −78°C. Employ Mitsunobu conditions (DIAD, Ph₃P) for stereospecific methanol coupling, and validate via NOESY for spatial proximity .

Q. How does the Boc group influence the compound’s reactivity in catalytic hydrogenation?

The Boc group stabilizes the pyrrolidine ring but may sterically hinder hydrogenation. Use Pearlman’s catalyst (Pd(OH)₂/C) under 50 psi H₂ in EtOH. Monitor Boc stability via in situ FTIR (C=O stretch at ~1680 cm⁻¹) .

Q. How can researchers address low yields in large-scale synthesis?

Optimize stepwise Boc protection and methanol addition via flow chemistry (residence time <5 min, 40°C). Use in-line PAT tools (e.g., ReactIR) to monitor intermediates. Scale-up purification via simulated moving bed (SMB) chromatography .

Data Contradiction Analysis

  • Conflicting HPLC Retention Times : Validate column batches and mobile phase pH (e.g., ammonium acetate buffer vs. TFA). Cross-check with LC-TOF for exact mass confirmation .
  • Discrepant Melting Points : Assess polymorphic forms via hot-stage microscopy and variable-temperature PXRD. Use slurry conversion to isolate the thermodynamically stable form .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-1-Boc-2-methylpyrrolidine-2-methanol
Reactant of Route 2
(2R)-1-Boc-2-methylpyrrolidine-2-methanol

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